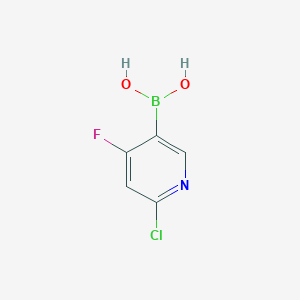

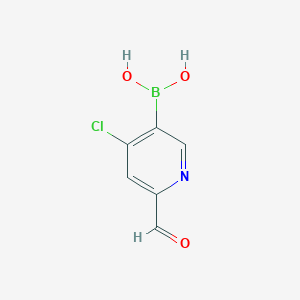

6-Chloro-4-fluoropyridine-3-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

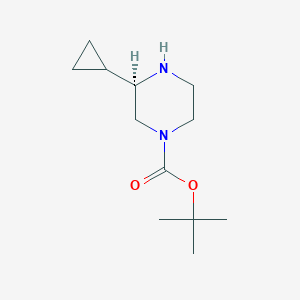

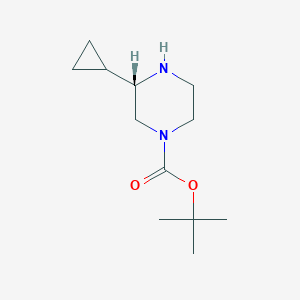

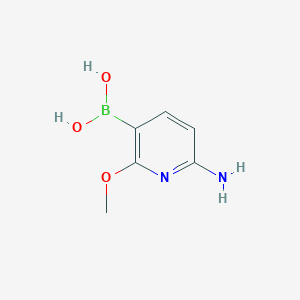

6-Chloro-4-fluoropyridine-3-boronic acid is a chemical compound with the molecular formula C5H4BClFNO2 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .

Synthesis Analysis

The synthesis of boronic acids, such as 6-Chloro-4-fluoropyridine-3-boronic acid, often involves the use of pinacol boronic esters . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters . This process utilizes a radical approach .Molecular Structure Analysis

The InChI code for 6-Chloro-4-fluoropyridine-3-boronic acid is 1S/C5H4BClFNO2/c7-4-2-1-3 (6 (10)11)5 (8)9-4/h1-2,10-11H . This code provides a specific text string that represents a chemical substance, allowing for easy communication of molecular structures.Chemical Reactions Analysis

Boronic acids, including 6-Chloro-4-fluoropyridine-3-boronic acid, are often used in Suzuki–Miyaura coupling reactions . These reactions are widely applied in carbon–carbon bond-forming processes . The success of these reactions is due to the mild and functional group tolerant reaction conditions, along with the relative stability and environmental benignity of the organoboron reagent .Physical And Chemical Properties Analysis

6-Chloro-4-fluoropyridine-3-boronic acid is a solid substance . It has a molecular weight of 175.35 . The compound is stored at temperatures between 2-8°C in an inert atmosphere .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

(a) Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild conditions, functional group tolerance, and environmentally benign nature. The success of SM coupling largely relies on organoboron reagents, including boronic acids, which participate in the transmetalation step with palladium catalysts .

(b) Role of (6-Chloro-4-fluoropyridin-3-yl)boronic acid:Radiotracer Development

(a) Positron Emission Tomography (PET) Radiotracers:Synthesis of Complex Organic Compounds

(a) 2,3,4-Triheteroarylpyridine Scaffolds:Fatty Acid Amide Hydrolase Inhibitors

- 4-Fluoropyridin-3-yl Boronic Acid (a close analogue) is used in the preparation of oxadiazolylphenylboronic acid derivatives, which serve as fatty acid amide hydrolase inhibitors .

Hydroxydeboronation for Halohydroxypyridine Synthesis

- 6-Fluoro-3-pyridinylboronic acid is employed in the synthesis of halohydroxypyridines by hydroxydeboronation with basic hydrogen peroxide .

Other Applications

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are often used in the suzuki-miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the boronic acid acts as a nucleophile . The reaction involves the transmetalation of the organoboron reagent (the boronic acid) to a metal catalyst, typically palladium . This transmetalation step is where the boronic acid interacts with its target, transferring the organic group from boron to palladium .

Biochemical Pathways

The compound’s role in the suzuki-miyaura cross-coupling reaction suggests it could be involved in the synthesis of various organic compounds .

Pharmacokinetics

Boronic acids are generally known for their stability and reactivity, which can influence their absorption, distribution, metabolism, and excretion .

Result of Action

The result of the action of (6-Chloro-4-fluoropyridin-3-yl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds .

Action Environment

The action of (6-Chloro-4-fluoropyridin-3-yl)boronic acid can be influenced by environmental factors such as temperature and the presence of a catalyst . For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . Additionally, the compound should be stored in an inert atmosphere at 2-8°C .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding dust formation, avoiding ingestion and inhalation, and wearing personal protective equipment .

Direcciones Futuras

The future directions of research involving 6-Chloro-4-fluoropyridine-3-boronic acid could involve further development of the protodeboronation process . This process, which is currently not well developed, could potentially lead to new methods of synthesizing boronic acids . Additionally, the compound could be used in the preparation of other chemical derivatives for use in various applications .

Propiedades

IUPAC Name |

(6-chloro-4-fluoropyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BClFNO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2,10-11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJBRHKIGZKJGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1F)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Chloro-4-fluoropyridin-3-yl)boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Iodo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B6337877.png)

![Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6337969.png)